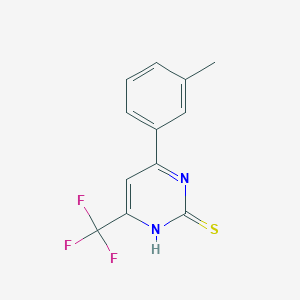
2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with mercapto, m-tolyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The mercapto group can be introduced via thiolation reactions, while the m-tolyl and trifluoromethyl groups can be added through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides or sulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercapto-4-(trifluoromethyl)pyrimidine
- 6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine
- 2-Mercapto-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9F3N2S |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C12H9F3N2S/c1-7-3-2-4-8(5-7)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) |
Clave InChI |
RVVIAHODWXEQCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


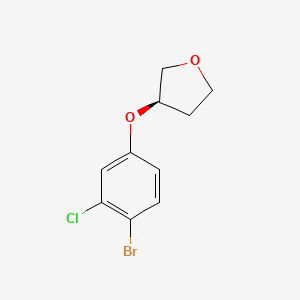
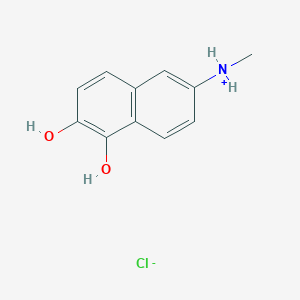
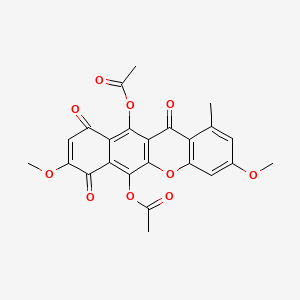
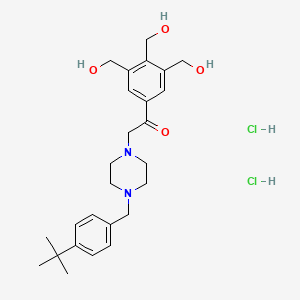
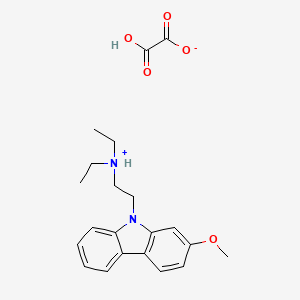
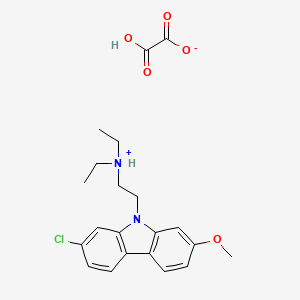
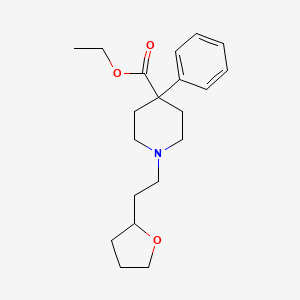

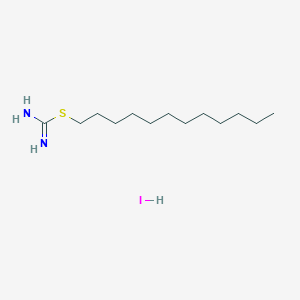
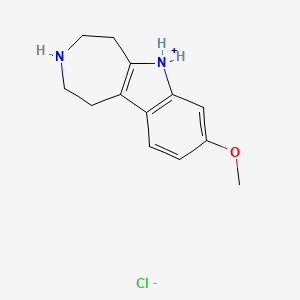
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
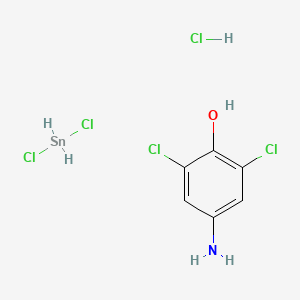
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

